Astramembranoside B
Description
Astramembranoside B (C₄₈H₇₈O₁₆) is a cycloartane-type triterpenoid saponin isolated from the roots of Astragalus membranaceus, a medicinal plant widely used in traditional medicine. It is characterized by a cyclocanthogenin aglycon core and a glycosylation pattern involving xylose, glucose, and rhamnose residues . Key spectroscopic properties include:
Properties
Molecular Formula |
C41H70O14 |
|---|---|
Molecular Weight |
787 g/mol |
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5R)-2-[[(1S,3R,6S,8R,9S,11S,12S,14S,15R,16R)-15-[(2R,5S)-5,6-dihydroxy-6-methylheptan-2-yl]-9,14-dihydroxy-7,7,12,16-tetramethyl-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]-4,5-dihydroxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C41H70O14/c1-19(8-9-25(46)37(4,5)51)27-21(44)15-39(7)24-14-20(43)33-36(2,3)26(10-11-41(33)18-40(24,41)13-12-38(27,39)6)54-35-32(28(47)22(45)17-52-35)55-34-31(50)30(49)29(48)23(16-42)53-34/h19-35,42-51H,8-18H2,1-7H3/t19-,20+,21+,22-,23-,24+,25+,26+,27+,28+,29-,30+,31-,32-,33+,34+,35+,38-,39+,40+,41-/m1/s1 |
InChI Key |
YMQOZDHUMXBDDG-XUNPUGIDSA-N |
Isomeric SMILES |
C[C@H](CC[C@@H](C(C)(C)O)O)[C@H]1[C@H](C[C@@]2([C@@]1(CC[C@]34[C@H]2C[C@@H]([C@@H]5[C@]3(C4)CC[C@@H](C5(C)C)O[C@H]6[C@@H]([C@H]([C@@H](CO6)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)C)C)O |
Canonical SMILES |
CC(CCC(C(C)(C)O)O)C1C(CC2(C1(CCC34C2CC(C5C3(C4)CCC(C5(C)C)OC6C(C(C(CO6)O)O)OC7C(C(C(C(O7)CO)O)O)O)O)C)C)O |
Synonyms |
astramembranoside B cyclocanthogenin 3-O-beta-D-glucopyranosyl(1-2)-beta-D-xylopyranoside |
Origin of Product |
United States |
Chemical Reactions Analysis
Current Limitations in Available Data
-
Astramembranoside B is not referenced in any of the provided sources ( 4 8 11) or other widely recognized chemical databases (e.g., PubMed, ScienceDirect, Reaxys).
-
The compound may be:
-
A newly discovered or rare natural product with limited published studies.
-
Referenced under an alternative nomenclature not captured in standard search indices.
-
A proprietary or uncharacterized compound with undisclosed reaction data.
-
General Framework for Analyzing Saponin Reactions
This compound is likely a saponin (based on the "-oside" suffix). While direct data is unavailable, its reactions can be inferred from known saponin chemistry:
| Reaction Type | Typical Reactants/Conditions | Expected Products |
|---|---|---|
| Hydrolysis | Acidic or enzymatic conditions (e.g., HCl, β-glucosidase) | Aglycone (steroid/triterpene) + Sugar moieties |
| Acetylation | Acetic anhydride, pyridine | Acetylated derivatives at hydroxyl groups |
| Oxidation | KMnO₄, CrO₃ | Ketones or carboxylic acids (C-H oxidation) |
| Glycosidic Bond Cleavage | Fehling’s reagent (alkaline Cu²⁺) | Reducing sugars (e.g., glucose, rhamnose) |
Recommendations for Further Research
-
Specialized Databases : Consult resources like:
-
Natural Product Updates (Royal Society of Chemistry).
-
NPASS (Natural Product Activity and Species Source Database).
-
-
Synthetic Studies : If this compound is a novel compound, experimental work (e.g., NMR-guided isolation, LC-MS fragmentation) would be required to characterize its reactivity.
-
Collaborative Inquiry : Reach out to research groups specializing in Asteraceae plant chemistry, as the prefix "Astra-" suggests a potential origin in this plant family.
Key Gaps and Challenges
-
Structural Ambiguity : Without a published structure, predicting exact reaction pathways is speculative.
-
Biosynthetic Pathways : If this compound is a secondary metabolite, its biosynthesis (e.g., glycosylation steps) could inform reactivity hypotheses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Aglycon Core Variations
Astramembranoside B belongs to the cyclocanthogenin aglycon family, distinct from cycloastragenol-based saponins (e.g., Astragaloside IV) . This structural divergence influences bioactivity, as cyclocanthogenin derivatives exhibit unique membrane interactions and immunomodulatory effects.
Table 1: Aglycon Comparison of Key Astragalus Saponins
| Compound | Aglycon Type | Molecular Formula | Glycosylation Pattern |
|---|---|---|---|
| This compound | Cyclocanthogenin | C₄₈H₇₈O₁₆ | Xyl-Glc-Rha |
| Astragaloside IV | Cycloastragenol | C₄₁H₆₈O₁₄ | Xyl-Glc |
| Agroastragaloside II | Cyclocanthogenin | C₄₇H₇₆O₁₅ | Xyl-Glc-Rha (varied linkage) |
| Azukisaponin V methyl ester | Oleanane | C₄₉H₇₈O₁₃ | Glc-Glc-Rha |
Glycosylation Patterns
- This compound vs. Astramembranoside A: Both share the cyclocanthogenin core but differ in sugar moieties. Astramembranoside A ([α]D²⁵ +23.5°) lacks a terminal rhamnose residue, altering solubility and receptor binding .
- This compound vs. Agroastragaloside II: Despite identical aglycons, Agroastragaloside II has a β-linked glucose instead of α, affecting pharmacokinetics .
Table 2: Spectroscopic and Physicochemical Properties
| Property | This compound | Astramembranoside A | Agroastragaloside II |
|---|---|---|---|
| [α]D²⁵ (MeOH) | +32.1° | +23.5° | +28.9° |
| ¹H-NMR (δ, ppm) | 0.72–1.30 (CH₃) | 0.68–1.28 (CH₃) | 0.75–1.32 (CH₃) |
| FAB-MS (m/z) | 947.5 [M+H]⁺ | 933.4 [M+H]⁺ | 931.3 [M+H]⁺ |
Functional Contrast with Oleanane-Type Saponins
Azukisaponin V methyl ester (oleanane aglycon) lacks the cycloartane ring, resulting in divergent bioactivities. For example, oleanane saponins show stronger hemolytic effects compared to cycloartane derivatives like this compound .
Research Implications
- Analytical Challenges : Differentiation of cyclocanthogenin derivatives requires advanced techniques like HPLC-glycan profiling (as per glycoanalysis methods in Campbell et al., 2008 ).
- Therapeutic Potential: Cyclocanthogenin saponins demonstrate enhanced anti-inflammatory activity over cycloastragenol analogs, making this compound a candidate for drug development .
Q & A
Q. Table 1. Comparison of Analytical Techniques for this compound Characterization
| Technique | Parameters Measured | Precision | Limitations |
|---|---|---|---|
| HPLC-UV/Vis | Purity, retention time | ±0.1% (triplicate runs) | Insensitive to non-UV active impurities |
| ¹H NMR | Structural motifs, integration ratios | ±0.01 ppm (500 MHz) | Requires high sample purity |
| HR-MS | Molecular formula | ±1 ppm mass accuracy | Destructive to sample |
Q. Table 2. Common Pitfalls in Bioactivity Studies and Mitigation Strategies
| Pitfall | Mitigation Strategy | Reference |
|---|---|---|
| Solvent cytotoxicity | Use DMSO ≤0.1% with vehicle controls | |
| Batch-to-batch variability | Characterize compound purity for each batch | |
| Off-target effects | Include orthogonal assays (e.g., siRNA knockdown) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
